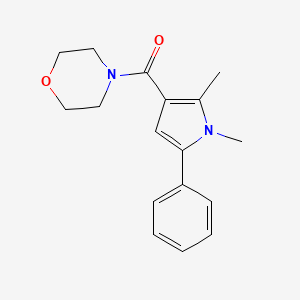![molecular formula C20H20N2O2 B7548912 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one is a spirocyclic compound that belongs to the class of spiroindolines and spiroindoles. These compounds are known for their presence in a wide range of pharmaceuticals and biologically important natural alkaloids . The unique structure of spiroindolines and spiroindoles allows them to act as precursors for other privileged heterocycles, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one typically involves a diastereoselective [3+2] cycloaddition of azomethine ylide to an indole derivative . This reaction is carried out under mild conditions and often employs catalysts to achieve high stereoselectivity . The reaction conditions include the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to reflux .
Industrial Production Methods: Industrial production of spiroindolines and spiroindoles, including 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one, involves scalable synthetic routes that ensure high yield and purity . These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as the indole and pyrrolidine rings .
Common Reagents and Conditions: Common reagents used in the reactions of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and solvents such as ethanol, acetonitrile, and dichloromethane .
Major Products: The major products formed from the reactions of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds . In biology and medicine, it is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In the industry, it is used in the development of new materials and as a building block for complex organic molecules .
Mécanisme D'action
The mechanism of action of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways . The indole and pyrrolidine rings play a crucial role in its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one include other spiroindolines and spiroindoles, such as spiro[indole-3,3’-pyrrolidin]-2(1H)-one and spiro[indole-3,3’-pyrrolidin]-2(1H)-thione . These compounds share a similar spirocyclic structure but differ in their functional groups and substituents .
Uniqueness: The uniqueness of 1’-(4-ethylbenzoyl)spiro[indole-3,3’-pyrrolidin]-2(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the 4-ethylbenzoyl group enhances its lipophilicity and potential interactions with biological targets .
Propriétés
IUPAC Name |
1'-(4-ethylbenzoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-7-9-15(10-8-14)18(23)22-12-11-20(13-22)16-5-3-4-6-17(16)21-19(20)24/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMJZSTHDBLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)

![5-(5-Chlorothiophen-2-YL)-3-{3-methyl-[1,2,4]triazolo[4,3-A]pyridin-6-YL}-1,2,4-oxadiazole](/img/structure/B7548865.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)
